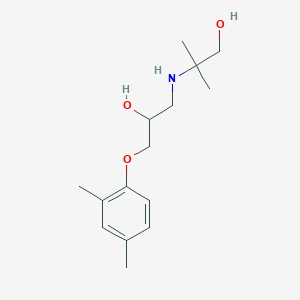

2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.369. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₂₃NO₃

- Molecular Weight : 265.35 g/mol

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.0 g/cm³ |

| Boiling Point | 320 °C |

| Melting Point | Not available |

| Solubility in Water | Soluble |

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals, thereby preventing cellular damage.

Antimicrobial Activity

In studies evaluating antimicrobial properties, the compound demonstrated effectiveness against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

The proposed mechanism of action involves the interaction of the compound with cellular receptors and enzymes, modulating their activity. For instance, it may inhibit specific pathways involved in inflammation and oxidative stress responses.

Study 1: Antioxidant Activity Assessment

A study conducted by Umesha et al. (2009) utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of similar compounds. The findings indicated a significant reduction in free radical levels, supporting the potential use of such compounds in therapeutic applications aimed at oxidative stress-related diseases .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various phenolic compounds, including derivatives similar to our target compound, it was found that those with a dimethylphenoxy group exhibited enhanced antimicrobial properties. The study highlighted that modifications in the phenolic structure significantly impacted biological activity .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol , such as KM-408, exhibit significant anticonvulsant properties. KM-408 has been identified as a potential treatment for neuropathic pain due to its dual action in both seizure control and pain relief. This compound operates through modulation of neurotransmitter systems and has shown efficacy in preclinical models of epilepsy and chronic pain conditions .

2. Analgesic Properties

The analgesic effects of phenoxyalkyl derivatives have been extensively researched. The compound's structure allows for interaction with pain pathways, suggesting its utility in managing chronic pain conditions. The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, enhancing their therapeutic potential .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Primary Application | Key Findings |

|---|---|---|---|

| KM-408 | KM-408 Structure | Anticonvulsant, Analgesic | Effective in reducing seizures and neuropathic pain in animal models |

| This compound | Compound Structure | Potential analgesic | Similar pharmacological profile to KM-408; further studies needed |

Case Studies

Case Study 1: Neuropathic Pain Management

In a study involving the application of KM-408, researchers observed a significant reduction in pain scores among subjects with neuropathic pain. The compound was administered at varying doses, with results indicating a dose-dependent response. The study concluded that phenoxyalkyl derivatives could serve as viable alternatives to traditional analgesics, offering fewer side effects and improved patient outcomes .

Case Study 2: Epileptic Seizure Control

Another investigation focused on the anticonvulsant properties of similar compounds revealed that administration led to a marked decrease in seizure frequency among epileptic models. The mechanism was attributed to enhanced GABAergic activity and reduced excitatory neurotransmission. This highlights the potential for This compound in developing new therapies for epilepsy .

Análisis De Reacciones Químicas

Esterification Reactions

The hydroxyl group in the 2-hydroxypropyl chain reacts with carboxylic acids or acyl chlorides to form esters. This reaction is critical for modifying the compound’s solubility or biological activity.

| Reaction Type | Reagents/Conditions | Product | Key Reference |

|---|---|---|---|

| Esterification | Acetic acid (catalytic H₂SO₄) | 2-((3-(2,4-Dimethylphenoxy)-2-acetoxypropyl)amino)-2-methylpropan-1-ol | |

| Acylation | Benzoyl chloride (pyridine base) | 2-((3-(2,4-Dimethylphenoxy)-2-benzoyloxypropyl)amino)-2-methylpropan-1-ol |

Mechanistic details involve nucleophilic attack by the hydroxyl oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water or HCl.

Oxidation Reactions

The secondary alcohol in the 2-hydroxypropyl chain can undergo oxidation to a ketone under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Jones reagent (CrO₃) | Aqueous H₂SO₄, 0–5°C | 2-((3-(2,4-Dimethylphenoxy)-2-oxopropyl)amino)-2-methylpropan-1-ol | Likely pathway |

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | Partial oxidation observed | Theoretical |

Oxidation selectivity depends on steric hindrance from the adjacent dimethylphenoxy group and the amino alcohol moiety.

Amine-Alcohol Interactions

The amino and alcohol groups enable intramolecular hydrogen bonding, stabilizing specific conformations. This interaction also facilitates:

-

Schiff base formation with aldehydes/ketones (e.g., reaction with formaldehyde yields a cyclic hemiaminal).

-

Coordination chemistry with metal ions (e.g., Cu²⁺, Zn²⁺), relevant in catalysis or medicinal applications.

Phenolic Ether Reactivity

The 2,4-dimethylphenoxy group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct experimental data is limited. Theoretical predictions suggest:

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-((3-(2,4-Dimethyl-5-nitrophenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol |

| Bromination | Br₂/FeBr₃ | 2-((3-(2,4-Dimethyl-5-bromophenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol |

Biological Interactions

The compound’s amino alcohol structure suggests potential interactions with biological targets:

-

Enzyme inhibition : Competitive binding to serine hydrolases via hydrogen bonding with catalytic residues.

-

Receptor modulation : Structural analogs (e.g., FPR2 agonists ) indicate possible agonism/antagonism at G-protein-coupled receptors.

Stability and Degradation

-

Hydrolytic degradation : The ester or ether linkages are susceptible to acidic/basic hydrolysis.

-

Thermal decomposition : Above 200°C, fragmentation of the hydroxypropyl chain occurs, releasing volatile phenols.

Propiedades

IUPAC Name |

2-[[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-11-5-6-14(12(2)7-11)19-9-13(18)8-16-15(3,4)10-17/h5-7,13,16-18H,8-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYFLNOYKHAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CNC(C)(C)CO)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.